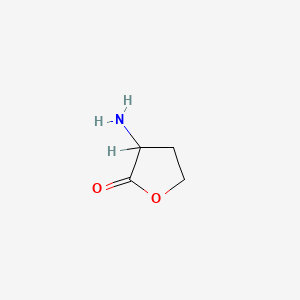

高丝氨酸内酯

描述

Homoserine lactone (HSL) is an α-amino acid with the chemical formula HO2CCH(NH2)CH2CH2OH . It is not one of the common amino acids encoded by DNA and differs from the proteinogenic amino acid serine by insertion of an additional -CH2- unit into the backbone . HSL is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine (an isomer of homoserine), and isoleucine . N-Acyl homoserine lactones (AHLs) are a class of signaling molecules involved in bacterial quorum sensing, a means of communication between bacteria enabling behaviors based on population density .

Synthesis Analysis

Homoserine is produced from aspartate via aspartate-4-semialdehyde, which is produced from β-phosphoaspartate. By the action of homoserine dehydrogenases, the semialdehyde is converted to homoserine . AHLs are synthesized by the reaction of acyl carrier proteins with S-adenosylmethionine . The latter donates the equivalent of 4-amino butyrolactone .

Molecular Structure Analysis

AHLs consist of a homoserine lactone moiety (HSL) bound to a saturated N-acyl chain of variable composition via a carboxamide link . Acyl chain lengths from 4 to 18 carbon atoms and substitutions at the third carbon position were observed .

Chemical Reactions Analysis

The fragmentation of different AHLs in collision-induced dissociation MS/MS was studied, providing information about characteristic marker fragments ions .

Physical And Chemical Properties Analysis

AHLs have hydrophobic and hydrophilic sections. The hydrophilic section consists of the homoserine lactone ring and the amide group. The hydrophobic section has a strain-specific hydrocarbon chain with varieties in length and level of oxygenation with a 3-oxo group .

科学研究应用

群体感应调控: HSL 用于细菌的群体感应调控。例如,长链酰基-HSL 作为群体感应信号,增强红杆菌的遗传交换 (Schaefer 等,2002).

细菌中的信号合成: HSL 由细菌作为其群体感应和反应机制的一部分合成。该合成涉及 S-腺苷甲硫氨酸 (SAM) 和酰化酰基载体蛋白 (ACP) 等底物 (Schaefer 等,1996).

检测技术: 薄层色谱等技术可以检测和表征 N-酰基-HSL 信号分子。这些方法可以识别这些分子的结构,并可用于研究各种细菌种类 (Shaw 等,1997).

代谢和降解: 某些细菌,如奇异变形杆菌,可以降解并以酰基-HSL 信号为生,利用它们作为唯一的能量和氮源。这表明酰基-HSL 降解存在代谢途径 (Leadbetter & Greenberg,2000).

抗体催化: 抗体可用于催化 AHL 的水解,为阻断细菌群体感应提供了新途径 (Marin 等,2007).

定量方法: 气相色谱-质谱法可以定量 3-氧代酰基高丝氨酸内酯,有助于研究细菌生物膜 (Charlton 等,2000).

生物技术应用: 基于 N-酰基-HSL 的系统正在探索用于细菌计数、调节细菌毒力以及异源基因的协调表达的新方法 (Robson 等,1997).

化学品生产: HSL 是琥珀酸和 1,4-丁二醇等化学品生产的核心,突出了其作为可再生资源化学品生产中平台生物化学品的潜力 (Hong 等,2014).

作用机制

AHLs are small signal molecules involved in the quorum sensing of many gram-negative bacteria, and play an important role in biofilm formation and pathogenesis . They contribute to regulate the transcription of specific genes and therefore expression of specific phenotypes, including growth, virulence, biofilm formation, bioluminescence, production of exopolysaccharide (EPS) .

安全和危害

未来方向

Research is ongoing to understand the role of AHLs in bacterial communication and their impact on various cellular processes . The discovery of the general impact of these compounds on the detection of the bacterial quorum and on the dynamic and immune responses of eukaryotic cells opens up a new field of pathophysiology .

属性

IUPAC Name |

3-aminooxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPWUUJVYOJNMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6305-38-0 (hydrobromide) | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00862589 | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1192-20-7 | |

| Record name | Homoserine lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoserine lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminooxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![c-[4-(4-Chlorobenzyl)morpholin-2-yl]methylamine dihydrochloride](/img/structure/B1143010.png)

![4-(2-(2-(2-Chloro-3-(2-(1,1-dimethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B1143018.png)

![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)